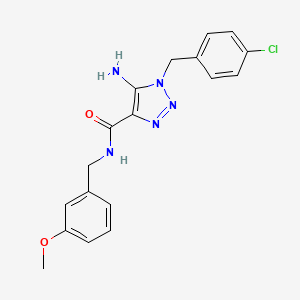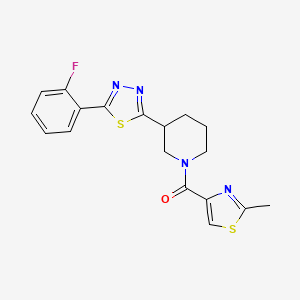
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with a suitable precursor and employing various chemical reactions to introduce the desired functional groups. For instance, the synthesis of a compound with a piperidinyl methanone core was achieved through a substitution reaction using a piperidinyl methanone oxime and a sulfonyl chloride derivative . This suggests that the synthesis of the compound might also involve a substitution reaction, possibly using a thiadiazolyl derivative and a methylthiazolyl compound as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies, which can reveal the conformation of rings and the geometry around atoms such as sulfur in the case of a sulfonyl group . The piperidine ring, a common feature in these compounds, often adopts a chair conformation, which is a stable configuration for six-membered rings. The presence of a thiadiazolyl group in the compound suggests a potential for interesting electronic and steric interactions that could influence the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. For example, the presence of a fluorophenyl group can influence the electron density and reactivity of the compound . The thiadiazolyl and methylthiazolyl groups may also participate in various chemical reactions, potentially acting as electrophiles or nucleophiles depending on the reaction conditions. The compound's reactivity can be further understood by studying its interactions with other molecules, such as proteins, through techniques like molecular docking .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from its structural features and the behavior of similar compounds. For instance, the thermal stability of a related compound was analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory (DFT) calculations, which can provide insights into the compound's electronic behavior and potential applications . Additionally, the compound's intermolecular interactions can be quantified using techniques like Hirshfeld surface analysis, which can reveal the nature and strength of hydrogen bonds and other non-covalent interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into related heterocyclic compounds focuses on synthesis and structural characterization, highlighting the significance of these processes in understanding compound properties. For instance, studies on novel bioactive heterocycles reveal methods for preparing compounds with potential antiproliferative activity, employing techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction for structural characterization (Benaka Prasad et al., 2018). Such research underscores the importance of detailed synthesis and analysis in discovering new therapeutic agents.
Molecular Docking and Drug Design
Molecular docking studies are integral to designing compounds with specific biological activities. For example, novel derivatives of 2-pyridinemethylamine were developed as selective, potent, and orally active agonists at 5-HT1A receptors, indicating the role of structural modification in enhancing receptor affinity and activity (Vacher et al., 1999). This approach is crucial for the development of drugs targeting specific receptors, showcasing the potential of such compounds in therapeutic applications.
Anticonvulsant and Analgesic Properties
Some related compounds have been evaluated for their anticonvulsant and analgesic properties, demonstrating potential medical applications. For instance, certain compounds have shown significant efficacy in rodent models of chronic pain and neuropathic pain, suggesting their potential in managing conditions involving abnormal pain perception (Colpaert et al., 2004). This research area is promising for developing new pain management therapies.
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial activities of similar compounds highlight their potential in addressing infectious diseases. Studies on substituted benzothiazoles and related compounds have shown variable activity against bacterial and fungal strains, indicating the importance of structural variation in enhancing antimicrobial efficacy (Patel et al., 2011). This research direction is crucial for discovering new antimicrobial agents amidst rising antibiotic resistance.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-11-20-15(10-25-11)18(24)23-8-4-5-12(9-23)16-21-22-17(26-16)13-6-2-3-7-14(13)19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQVGPHSUMRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)
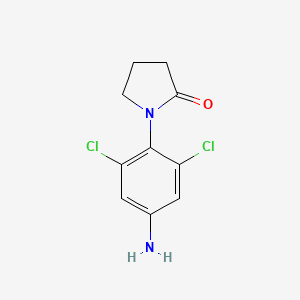
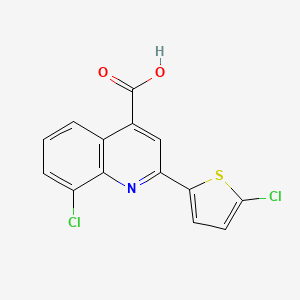
![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)
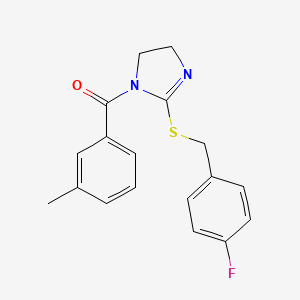
![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)
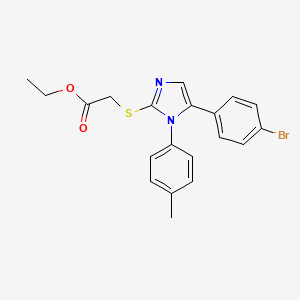
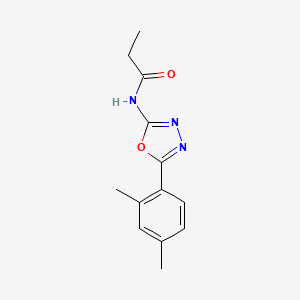
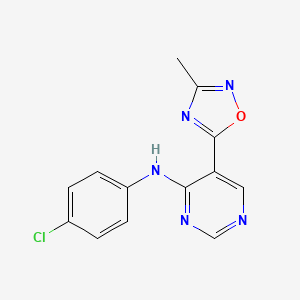
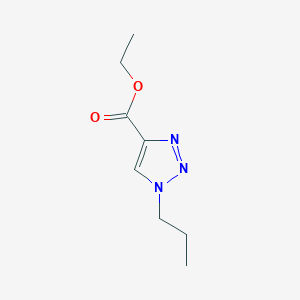
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)


